molecular formula C12H8N2OS B1346091 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 35978-39-3

5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B1346091
CAS RN: 35978-39-3
M. Wt: 228.27 g/mol
InChI Key: OLGMRBGIXZANNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been studied for its potential biological activities . It has been investigated as an inhibitor of FGFR1, an important anti-cancer target . The compound has also been evaluated for its lipid-lowering activity .


Synthesis Analysis

The synthesis of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives has been reported in several studies . For instance, one study investigated the structure-activity relationship of N-phenylthieno[2,3-d]pyrimidin-4-amines . Another study synthesized 33 derivatives based on 3-methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and evaluated them for their lipid-lowering activity .


Molecular Structure Analysis

The molecular structure of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been analyzed in several studies . The structure-activity relationship (SAR) of N-phenylthieno[2,3-d]pyrimidin-4-amines was investigated, and the binding of active compounds with FGFR1 kinase was analyzed by molecular modeling studies .


Chemical Reactions Analysis

The chemical reactions involving 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one have been studied . For example, one study proposed a method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Research has highlighted the synthesis and evaluation of novel derivatives of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one for their potential antimicrobial and antitubercular properties. For instance, derivatives such as 5-phenyl-1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dithiones and related compounds have shown pronounced antitubercular and antimicrobial activities against a variety of bacterial strains including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli, as well as fungal strains like Aspergillus niger (Kamdar et al., 2011). This highlights the compound's potential as a base for developing new antimicrobial agents.

Synthesis of Heterocyclic Compounds

The compound also serves as a precursor in the synthesis of various heterocyclic compounds with potential biological activities. The synthesis of new thienopyrimidine derivatives has been reported to exhibit antimicrobial properties, demonstrating the compound's versatility as a building block in medicinal chemistry (Hozien et al., 1996).

Antioxidant Activity

In addition to antimicrobial activities, derivatives of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one have been synthesized and evaluated for their antioxidant activity. Compounds containing the thienopyrimidine scaffold have shown significant radical scavenging activities in various assays, indicating their potential as antioxidant agents (Kotaiah et al., 2012).

Apoptosis Induction

Furthermore, certain 4-anilino-N-methylthieno[2,3-d]pyrimidines derived from this scaffold have been discovered as potent apoptosis inducers, with significant activity observed in cancer cell lines. This suggests their utility in cancer research, specifically in the development of anticancer drugs targeting cell apoptosis mechanisms (Kemnitzer et al., 2009).

Future Directions

The future directions for the study of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one could include further investigation of its potential biological activities, such as its anti-cancer and lipid-lowering effects . Additionally, more studies could be conducted to optimize its synthesis and to explore its mechanism of action .

properties

IUPAC Name

5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-11-10-9(8-4-2-1-3-5-8)6-16-12(10)14-7-13-11/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGMRBGIXZANNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189531
Record name Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

CAS RN

35978-39-3
Record name 5-Phenylthieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35978-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035978393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred mixture of 2-amino-4-phenylthiophene-3-carboxylic acid ethyl ester (350.43 g, 1.535 mol), formamidine acetate (799.13 g, 7.7 mol) and ethanol (1500 ml) was heated under reflux for 18 hours then allowed to cool to ambient temperature. The resulting solid was collected by filtration, washed with a little cold ethanol, then crystallised from ethanol to give 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one as a yellow solid which was used without further purification.
Quantity
350.43 g
Type
reactant
Reaction Step One
Quantity
799.13 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Citations

For This Compound
23
Citations
NT Pokhodylo, VS Matiychuk, MD Obushak - Tetrahedron, 2008 - Elsevier
4,5-Disubstituted and 4-substituted alkyl 2-amino-thiophene-3-carboxylates react with triethyl orthoformate and sodium azide in acetic acid to yield new 2-(1H-tetrazol-1-yl)-4-R 1 -5-R 2 -…
Number of citations: 55 www.sciencedirect.com
S Shafighi, MR Mohammad Shafiee… - Journal of Sulfur …, 2018 - Taylor & Francis
MgO-CeO 2 nanocomposite was prepared by a co-precipitation method and characterized by X-ray diffraction (XRD), FE-SEM, and particle size distribution analysis. The XRD pattern …
Number of citations: 11 www.tandfonline.com
AA Hovhannisyan, LA Aristakesyan… - Proceedings of the YSU …, 2013 - journals.ysu.am
New enamines of Gewald’s 4 (5)-phenyl substituted thiophenes interaction with primary amines allowed to obtain 5 (6)-phenylthieno [2, 3-d] pyrimidin-4-ones with variable N 3-…
Number of citations: 2 journals.ysu.am
J Zhu, T Chen, J Liu, R Ma, W Lu, J Huang, H Li, J Li… - Molecules, 2009 - mdpi.com
The cysteine protease falcipain-2 (FP-2) of Plasmodium falciparum is a principal cysteine protease and an essential hemoglobinase of erythrocytic P. falciparum trophozoites, making it …
Number of citations: 16 www.mdpi.com
KS Jain, JB Bariwal, MS Phoujdar… - Journal of …, 2009 - Wiley Online Library
A rapid microwave‐assisted green chemical synthesis of condensed 2‐substituted‐pyrimidin‐4(3H)‐ones 3, 4, and 5 involving the condensation of a variety of nitriles with o‐…
Number of citations: 14 onlinelibrary.wiley.com
A Hovhannisyan, L Aristakesyan… - Heterocyclic …, 2012 - degruyter.com
Condensation of Gewald’s thiophenes substituted with a dimethylaminomethyleneamino group at position 2 with primary amines yields 5/6-aryl-thieno[2,3-d]pyrimidin-4-ones with …
Number of citations: 5 www.degruyter.com
R Saini, SR Malladi, N Dharavath - Indian Journal of Chemistry …, 2022 - op.niscpr.res.in
Novel series of isoxazolyl aryl thieno [2, 3-d] pyrimidinones 4 have been synthesized from (E)-2-amino-5-(3-methyl-4-nitroisoxazol-5-yl)-N-(3-methyl-5-styrylisoxazol-4-yl)-4-…
Number of citations: 2 op.niscpr.res.in
TJ Fyfe, B Zarzycka, HD Lim, B Kellam… - Journal of Medicinal …, 2018 - ACS Publications
Recently, a novel negative allosteric modulator (NAM) of the D 2 -like dopamine receptors 1 was identified through virtual ligand screening. This ligand comprises a thieno[2,3-d]…
Number of citations: 33 pubs.acs.org
L Di-Wu, LL Li, WJ Wang, HZ Xie, J Yang… - Journal of Molecular …, 2012 - Elsevier
Protein kinase casein kinase 2 (CK2), a member of the serine/threonine kinase family, has been established as one of the most attractive targets for molecularly targeted cancer therapy. …
Number of citations: 15 www.sciencedirect.com
J Li, H Jiang - Molecules, 2009 - academia.edu
The cysteine protease falcipain-2 (FP-2) of Plasmodium falciparum is a principal cysteine protease and an essential hemoglobinase of erythrocytic P. falciparum trophozoites, making it …
Number of citations: 0 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.